N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a triazolopyrazine moiety
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N7/c12-11(13,14)6-21-5-8(4-18-21)3-16-9-10-19-17-7-20(10)2-1-15-9/h1-2,4-5,7H,3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNFRWPTHIVHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)NCC3=CN(N=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the reaction of the pyrazole derivative with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Formation of the triazolopyrazine moiety: This can be synthesized by cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable diketone or aldehyde.
Coupling of the pyrazole and triazolopyrazine units: This final step involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structure and functional groups.
Agrochemicals: Use as a building block for the synthesis of novel pesticides and herbicides.
Materials Science:
Mechanism of Action
The mechanism of action of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Flupentiofenox: A trifluoroethyl thioether acaricide with high bioactivity.
Pyrimidifen: Another acaricide with a similar trifluoroethyl group.
Uniqueness
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its combination of a trifluoroethyl group with a pyrazole and triazolopyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
